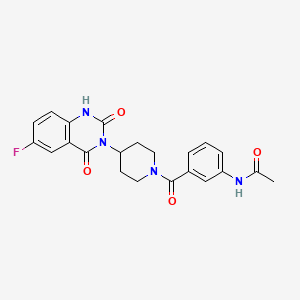
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide is an organic compound with a complex structure, potentially significant due to its fluorinated quinazolinone core. The incorporation of a piperidine and phenylacetamide moiety enhances its structural intricacy and potential bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally starts with commercially available substrates such as 6-fluoroquinazolinone and phenylpiperidine.
Reaction Steps
Condensation Reaction: : The quinazolinone is condensed with piperidine in a solvent like dimethylformamide (DMF) under heating conditions.
Acylation: : The resulting product undergoes acylation using phenylacetyl chloride in the presence of a base like triethylamine to yield the final compound.
Purification: : The final product is typically purified via recrystallization or chromatography.
Industrial Production Methods
The large-scale production might involve batch or continuous flow methods to optimize yield and purity. Catalysis and automated controls would be essential for efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: : Given its structure, the compound could undergo oxidative cleavage, particularly at the phenylacetamide moiety.
Reduction: : The quinazolinone core might be resistant to reduction under mild conditions, but with harsher reagents, selective reduction is possible.
Substitution: : The fluoro group at the 6-position of quinazolinone can participate in nucleophilic aromatic substitution due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide might be used.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium on carbon could facilitate reduction.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the fluoro group.
Major Products
Oxidative products might include carboxylic acids or aldehydes.
Reduction might yield dihydroquinazolines or partially reduced intermediates.
Substitution products would vary depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound can serve as a precursor in the synthesis of more complex molecules or as a probe in mechanistic studies.
Biology
It might act as an inhibitor of specific enzymes or receptors, given its structural resemblance to known biologically active compounds.
Medicine
Potential therapeutic uses might include anti-inflammatory, anticancer, or antimicrobial applications, depending on its interaction with biological targets.
Industry
Its unique structure could make it valuable in materials science for the development of advanced polymers or catalysts.
作用機序
The compound likely exerts its effects by binding to specific molecular targets, which could include enzymes or receptors. The fluorinated quinazolinone core might interact with the active site of enzymes, while the piperidine and phenylacetamide moieties enhance binding affinity and specificity. The exact molecular pathways would depend on its biological target, potentially inhibiting or modulating biochemical processes.
類似化合物との比較
Similar Compounds
Other fluorinated quinazolinones.
Compounds with piperidine and phenylacetamide moieties.
Uniqueness
The combination of a fluorinated quinazolinone with piperidine and phenylacetamide is unique, offering a distinct set of chemical properties and potential biological activities.
By tailoring specific functionalities and structural components, this compound might present advantages over similar compounds in terms of stability, reactivity, and bioactivity.
That should give you a deep dive into N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide. Complex but fascinating stuff.
特性
IUPAC Name |
N-[3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-13(28)24-16-4-2-3-14(11-16)20(29)26-9-7-17(8-10-26)27-21(30)18-12-15(23)5-6-19(18)25-22(27)31/h2-6,11-12,17H,7-10H2,1H3,(H,24,28)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWHOCBHCULEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













